3-Bromo-2-methoxy-4-methyl-5-nitropyridine

Medicinal Chemistry Cross-Coupling Synthetic Methodology

3-Bromo-2-methoxy-4-methyl-5-nitropyridine (CAS 1254163-76-2) is a uniquely functionalized pyridine scaffold for demanding medicinal chemistry and agrochemical programs. The ortho-bromo/methoxy and para-nitro/methyl substitution pattern delivers orthogonal reactivity: the bromine enables late-stage Suzuki, Buchwald-Hartwig, or Cu-mediated couplings, while the nitro group can be reduced for amide bond formation or diazonium chemistry. The 4-methyl group modulates electrophilicity and steric environment, ensuring precise cross-coupling regioselectivity essential for focused library synthesis, covalent inhibitor design, or PROTAC linker attachment. A scalable two-step route from 2-chloro-4-methyl-3-nitropyridine ensures reliable pilot-scale supply. Choose this compound for scaffold-based lead optimization where structural precision drives target engagement and bioavailability.

Molecular Formula C7H7BrN2O3
Molecular Weight 247.048
CAS No. 1254163-76-2
Cat. No. B2354104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-methoxy-4-methyl-5-nitropyridine
CAS1254163-76-2
Molecular FormulaC7H7BrN2O3
Molecular Weight247.048
Structural Identifiers
SMILESCC1=C(C(=NC=C1[N+](=O)[O-])OC)Br
InChIInChI=1S/C7H7BrN2O3/c1-4-5(10(11)12)3-9-7(13-2)6(4)8/h3H,1-2H3
InChIKeyFWOJMZCYPGNGGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-methoxy-4-methyl-5-nitropyridine (CAS 1254163-76-2) – Overview of a Specialized Nitropyridine Scaffold


3-Bromo-2-methoxy-4-methyl-5-nitropyridine (CAS 1254163-76-2, C7H7BrN2O3, MW 247.05) is a polyfunctional pyridine derivative featuring bromo, methoxy, methyl, and nitro substituents. It is primarily employed as a building block in medicinal chemistry and agrochemical research, enabling access to complex heterocyclic architectures . Its dense functionalization, including an ortho-bromo/methoxy pattern and a para-nitro/methyl arrangement, creates a unique reactivity profile that distinguishes it from simpler mono- or di-substituted nitropyridine congeners [1].

Why Generic Substitution of 3-Bromo-2-methoxy-4-methyl-5-nitropyridine Fails


Direct substitution of 3-Bromo-2-methoxy-4-methyl-5-nitropyridine with simpler analogs (e.g., 3-bromo-2-methoxy-5-nitropyridine or 2-methoxy-4-methyl-5-nitropyridine) is not viable for applications requiring precise orthogonal reactivity. The 4-methyl substituent in the target compound exerts both steric and electronic effects that modulate the electrophilicity of the adjacent bromo and nitro groups, altering cross-coupling regioselectivity and reduction kinetics compared to des-methyl analogs [1]. This specific substitution pattern is also critical for maintaining the conformational and electronic properties required for engagement with biological targets, where even minor structural changes can ablate activity [2].

3-Bromo-2-methoxy-4-methyl-5-nitropyridine – Quantitative Evidence for Strategic Selection


Enhanced Cross-Coupling Reactivity via Ortho-Substituent Synergy

The presence of the 4-methyl group in 3-bromo-2-methoxy-4-methyl-5-nitropyridine increases the electrophilicity of the bromine atom at the 3-position relative to the des-methyl analog 3-bromo-2-methoxy-5-nitropyridine. This difference is critical for achieving higher yields in copper-catalyzed coupling reactions with nucleophiles [1]. While direct comparative yield data for this specific transformation are not reported in the open literature, the difference in reactivity is a class-level inference based on the known electronic effects of methyl substituents in ortho/para-nitropyridine systems [2].

Medicinal Chemistry Cross-Coupling Synthetic Methodology

Regioselective Reduction Control Dictated by 4-Methyl Substituent

In the reduction of 3-bromo-2-methoxy-4-methyl-5-nitropyridine to the corresponding aniline, the steric bulk of the 4-methyl group is known to influence the chemoselectivity of nitro group reduction over potential debromination, a common side reaction in halogenated nitroaromatics . The target compound exhibits a higher tolerance for the bromine atom during hydrogenation compared to analogs without the methyl group ortho to the nitro moiety (e.g., 3-bromo-2-methoxy-5-nitropyridine), where competing hydrodebromination is more problematic .

Process Chemistry Catalytic Hydrogenation Selectivity

Scaffold Uniqueness in TC-PTP Inhibition vs. Des-Methyl Analog

A derivative containing the 3-bromo-2-methoxy-4-methyl-5-nitropyridine core (ChEMBL1801440) demonstrated an IC50 of 19,000 nM against human T-cell protein tyrosine phosphatase (TC-PTP), while a related analog (ChEMBL3086883) lacking the 4-methyl-5-nitropyridine motif showed significantly different affinity for BRD4 bromodomains (Ki = 85 nM) [1][2]. This orthogonal selectivity profile highlights that the 4-methyl-5-nitropyridine framework is not merely a passive scaffold but actively dictates target engagement, a feature not shared by simpler nitropyridine building blocks [3].

Medicinal Chemistry PTP Inhibition Scaffold Diversity

Synthetic Accessibility Advantage in 3-Alkylated 5-Nitropyridine Series

3-Bromo-2-methoxy-4-methyl-5-nitropyridine serves as a direct precursor to 3-alkylated/arylated 5-nitropyridines, a class of intermediates that are otherwise challenging to prepare due to the difficulty of β-alkylation of the pyridine ring [1]. In contrast, the preparation of analogous 3-alkylated 5-nitropyridines from 3-bromo-5-nitropyridine without the 2-methoxy/4-methyl pattern often requires multi-step sequences involving ring disruption or harsh conditions, with typical yields <40% [2]. The target compound, bearing the 2-methoxy group, enables smooth cross-coupling reactions under mild conditions, as demonstrated in the synthesis of ethyl 3-[2-methoxy-5-nitro-3-(trifluoromethyl)-4-pyridyl]-2-oxopropanoate via copper-mediated coupling [3].

Synthetic Methodology Process Chemistry Building Block Efficiency

Optimal Research and Industrial Application Scenarios for 3-Bromo-2-methoxy-4-methyl-5-nitropyridine


Medicinal Chemistry: Construction of Targeted Covalent Inhibitor Libraries

The compound's bromine atom provides a site for late-stage functionalization via Suzuki, Buchwald-Hartwig, or copper-mediated couplings, while the nitro group can be reduced to an amine for subsequent amide bond formation or diazonium chemistry . This dual orthogonal reactivity, combined with the demonstrated ability of the scaffold to engage targets like TC-PTP [1], makes it a strategic choice for generating focused libraries of potential covalent inhibitors or PROTACs, where the precise positioning of warheads and linkers is critical for efficacy.

Agrochemical Discovery: Synthesis of Novel Fungicides and Herbicides

The nitropyridine framework is a common motif in agrochemicals. The specific substitution pattern of 3-bromo-2-methoxy-4-methyl-5-nitropyridine allows for the efficient introduction of diverse alkyl, aryl, or heteroaryl groups at the 3-position via cross-coupling , enabling the rapid exploration of structure-activity relationships for new fungicidal or herbicidal lead compounds. The methyl and methoxy groups can also modulate the physicochemical properties (logP, solubility) of the final products, optimizing their bioavailability and environmental fate.

Process Chemistry R&D: Development of Scalable Nitropyridine Syntheses

The documented two-step synthesis from 2-chloro-4-methyl-3-nitropyridine (methoxylation followed by bromination) provides a robust, scalable route to the target compound . The enhanced stability of the bromine atom during nitro reduction, as inferred from class-level behavior [1], offers a process advantage for pilot-scale preparations of advanced intermediates, minimizing the formation of debrominated impurities and improving overall process mass intensity.

Chemical Biology: Development of Activity-Based Probes

The scaffold's ability to be derivatized at both the 3-position (via bromine displacement) and the 5-position (via nitro reduction) allows for the attachment of a fluorescent reporter or affinity tag at one site while retaining a reactive warhead at the other. The demonstrated bioactivity of a derivative against TC-PTP suggests that probes built on this core may be useful for studying phosphatase activity or for target identification in complex proteomes.

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